1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the nitrogen atoms at positions 1 and 5 of the triazole ring, and a carboxylic acid group at position 4. The 1,2,3-triazole ring is known for its stability and unique chemical properties, making it a valuable scaffold in various fields of chemistry and biology.
Mechanism of Action
Target of Action
It is known that triazole derivatives, such as 1,2,4-triazole, have been found to interact with theheme moiety of CYP-450 . The nitrogen atoms of the triazole ring bind to the iron in the heme moiety, and the phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
For instance, in the case of 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction could lead to changes in the enzyme’s activity, potentially influencing various biochemical pathways.
Biochemical Pathways
It is known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets . For instance, they can inhibit the activity of certain enzymes, leading to downstream effects on various biochemical processes.
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that triazole derivatives have been found to exhibit various biological activities, such as anticancer , antimicrobial , antiviral , and anti-inflammatory effects .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and high-yield production of the compound by continuously feeding the reactants through a reactor containing the copper catalyst .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted triazoles, alcohols, and other functionalized derivatives .
Scientific Research Applications
1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-1H-1,2,4-triazole-3(2H)-thione: Similar structure but with a thione group instead of a carboxylic acid.
4,5-Diphenyl-1H-1,2,3-triazole: Lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness
1,5-Diphenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both phenyl groups and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1,5-diphenyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-14(11-7-3-1-4-8-11)18(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYUNSOJJJAMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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